1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol
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Overview
Description
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol is a heterocyclic compound with a unique structure that combines a cycloheptane ring with a pyrazole moiety
Preparation Methods
The synthesis of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with hydrazine, followed by methylation and subsequent cyclization to form the desired pyrazole ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol can be compared with other similar compounds, such as:
1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: This compound has a similar structure but differs in the arrangement of the nitrogen atoms within the ring.
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-8-ol |
InChI |
InChI=1S/C9H14N2O/c1-11-9-7(6-10-11)4-2-3-5-8(9)12/h6,8,12H,2-5H2,1H3 |
InChI Key |
UWLYUHRGRIACHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCCC2O)C=N1 |
Origin of Product |
United States |
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